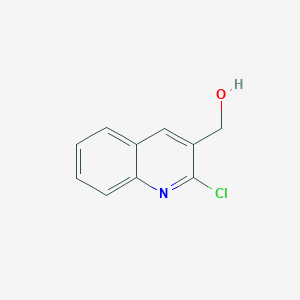

(2-Chloroquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSKEUSDSZNPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359000 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125917-60-4 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations of 2 Chloroquinolin 3 Yl Methanol

Precursor Synthesis and Transformations to 2-Chloroquinoline-3-carbaldehyde (B1585622)

The crucial precursor for (2-chloroquinolin-3-yl)methanol is 2-chloroquinoline-3-carbaldehyde. Its synthesis is a well-documented process in organic chemistry.

Synthetic Routes to 2-Chloroquinoline-3-carbaldehydes

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. chemijournal.comijsr.netniscpr.res.in This reaction typically involves the formylation of acetanilides using a Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). ijsr.netnih.govrsc.org The reaction proceeds through chlorination, formylation, and cyclization in a one-pot synthesis. researchgate.net

The general procedure involves the dropwise addition of POCl₃ to a solution of the appropriate acetanilide (B955) in DMF at a low temperature (0–5 °C), followed by heating. niscpr.res.inrsc.org The reaction mixture is then poured onto ice to precipitate the 2-chloroquinoline-3-carbaldehyde product. rsc.orgiucr.org The use of substituted acetanilides allows for the synthesis of a variety of substituted 2-chloroquinoline-3-carbaldehydes. chemijournal.comresearchgate.net For instance, reacting substituted anilines with acetic anhydride (B1165640) produces the necessary acetanilide precursors. chemijournal.comniscpr.res.in

Alternative reagents to POCl₃, such as phosphorus pentachloride (PCl₅), have also been employed in the Vilsmeier-Haack reaction for this synthesis. nih.govsemanticscholar.org Another synthetic approach involves the lithiation of 2-chloroquinoline (B121035) at the 3-position using n-butyllithium and diisopropylamine, followed by the addition of DMF to introduce the formyl group.

The Vilsmeier-Haack reaction is favored for its good yields and the ability to introduce both the chloro and formyl groups in a single synthetic step. niscpr.res.in The reaction conditions, such as temperature and molar ratios of reagents, can be optimized to improve yields. niscpr.res.in

Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde Intermediates

The intermediate, 2-chloroquinoline-3-carbaldehyde, is thoroughly characterized using various spectroscopic techniques to confirm its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 2-chloroquinoline-3-carbaldehyde shows characteristic absorption bands. A strong band appears in the region of 1686-1705 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the aldehyde group. ijsr.netrsc.org Additionally, bands corresponding to the aldehydic C-H stretch are observed around 2795-2864 cm⁻¹. ijsr.net Aromatic C=C stretching vibrations are typically seen in the 1580-1628 cm⁻¹ range, and the C-Cl stretching vibration appears around 770-776 cm⁻¹. chemijournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing 2-chloroquinoline-3-carbaldehyde. The aldehyde proton gives a distinct singlet signal in the downfield region, typically between δ 9.8 and 10.8 ppm. ijsr.net The aromatic protons of the quinoline (B57606) ring system resonate in the range of δ 7.1 to 8.9 ppm. chemijournal.comijsr.net

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is observed at a chemical shift of approximately δ 189.5 ppm. chemijournal.com The other carbon signals of the quinoline ring appear in the aromatic region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 2-chloroquinoline-3-carbaldehyde. The molecular ion peak [M]⁺ is observed at m/z corresponding to its molecular formula, C₁₀H₆ClNO (191.61 g/mol ). iucr.orgsigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Technique | Key Data/Findings | Reference |

|---|---|---|

| IR Spectroscopy | C=O stretch: 1686-1705 cm⁻¹ Aldehydic C-H stretch: 2795-2864 cm⁻¹ Aromatic C=C stretch: 1580-1628 cm⁻¹ C-Cl stretch: 770-776 cm⁻¹ | chemijournal.comijsr.netrsc.org |

| ¹H NMR Spectroscopy | Aldehyde proton (CHO): δ 9.8-10.8 ppm (singlet) Aromatic protons: δ 7.1-8.9 ppm | chemijournal.comijsr.net |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): ~δ 189.5 ppm | chemijournal.com |

| Mass Spectrometry | Molecular Ion Peak [M]⁺: m/z ≈ 191.61 | iucr.orgsigmaaldrich.com |

Reduction Reactions for the Formation of (2-Chloroquinolin-3-yl)methanol

The final step in the synthesis is the reduction of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a primary alcohol.

Sodium Borohydride (B1222165) Reduction in Methanol (B129727)

A widely used and effective method for this reduction is the use of sodium borohydride (NaBH₄) in methanol. nih.gov This reagent is a mild and selective reducing agent for aldehydes and ketones.

The reduction is typically carried out by treating a solution of 2-chloroquinoline-3-carbaldehyde in methanol with sodium borohydride. nih.govsemanticscholar.org The reaction is often performed at a controlled temperature, starting at 0 °C and then allowing it to proceed at room temperature. lookchem.com The use of methanol as a solvent is common, though other alcohols like ethanol (B145695) can also be used. lookchem.com

Optimization of the reaction conditions can involve adjusting the molar ratio of the reducing agent to the substrate, the reaction temperature, and the reaction time to maximize the yield and purity of the product. The progress of the reaction is often monitored by thin-layer chromatography (TLC). chemijournal.com Upon completion, the reaction is typically quenched with water, and the product, (2-chloroquinolin-3-yl)methanol, is isolated by extraction and purified, often by recrystallization. rsc.org

The reduction of 2-chloroquinoline-3-carbaldehyde with sodium borohydride is generally reported to proceed in good to excellent yields. While specific yields for the parent compound can vary depending on the exact conditions, similar reductions on related quinoline systems have shown high efficiency. For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol yielded the corresponding alcohol. nih.gov In some documented procedures, yields for the synthesis of (2-chloroquinolin-3-yl)methanol have been reported to be as high as 99%. lookchem.com

The reaction time for the sodium borohydride reduction is typically short, often ranging from 30 minutes to a few hours. rsc.orglookchem.com For example, one procedure specifies a reaction time of 1 hour at 0 °C. lookchem.com Another multi-step synthesis involving this reduction indicates a very short reaction time of 0.02 hours at 20 °C after the initial formation of the precursor. lookchem.com The reaction is generally considered complete when TLC analysis shows the disappearance of the starting aldehyde. chemijournal.com

| Parameter | Details | Reference |

|---|---|---|

| Reactants | 2-Chloroquinoline-3-carbaldehyde, Sodium Borohydride | nih.gov |

| Solvent | Methanol or Ethanol | nih.govlookchem.com |

| Temperature | Typically 0 °C to room temperature | lookchem.com |

| Reaction Time | 0.02 hours to a few hours | lookchem.com |

| Reported Yield | Up to 99% | lookchem.com |

Alternative Reduction Methods

The conversion of 2-chloroquinoline-3-carbaldehyde to (2-chloroquinolin-3-yl)methanol is a key synthetic step, typically achieved through reduction. While sodium borohydride (NaBH4) is a commonly employed reagent for this transformation, a range of alternative methods offer varying degrees of selectivity, reactivity, and compatibility with other functional groups.

More potent reducing agents like lithium aluminum hydride (LiAlH4) can also effectively reduce the aldehyde, though its high reactivity necessitates anhydrous conditions and careful handling. uop.edu.pkpharmaguideline.comlibretexts.org Diisobutylaluminium hydride (DIBAL-H) presents another alternative, capable of reducing aldehydes and ketones to alcohols. uop.edu.pk

Catalytic transfer hydrogenation represents a milder and often more selective approach. This method avoids the use of metal hydrides, instead employing a hydrogen donor, such as formic acid or isopropanol (B130326), in the presence of a metal catalyst. researchgate.net For instance, a cobalt-amido cooperative catalyst has been shown to be effective in the transfer hydrogenation of quinolines. researchgate.net

Enzymatic reductions offer a highly selective and environmentally benign alternative. nih.govnih.gov Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often found in whole-cell biocatalysts like E. coli, can selectively reduce aldehydes to their corresponding alcohols under mild, aqueous conditions. nih.govthieme-connect.de This high chemoselectivity can be particularly advantageous when other reducible functional groups are present in the molecule. nih.gov

Below is a table summarizing these alternative reduction methods.

| Reduction Method | Reagent/Catalyst | Key Features |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH4) | Powerful, non-selective, requires anhydrous conditions. uop.edu.pkpharmaguideline.comlibretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Reduces aldehydes and ketones to alcohols. uop.edu.pk | |

| Catalytic Transfer Hydrogenation | Formic acid, isopropanol with a metal catalyst (e.g., Co-based) | Mild, selective, avoids stoichiometric metal hydrides. researchgate.netresearchgate.net |

| Enzymatic Reduction | Alcohol dehydrogenases (ADHs)/Ketoreductases (KREDs) (e.g., in E. coli) | Highly chemoselective, environmentally friendly, mild aqueous conditions. nih.govnih.govthieme-connect.de |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of (2-chloroquinolin-3-yl)methanol has also been a subject of such innovations.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. acs.org The use of solid acid catalysts like Montmorillonite (B579905) K-10 in conjunction with microwave irradiation offers a green and efficient alternative to traditional solution-phase reactions. nih.govepa.govharvard.edu Montmorillonite K-10 is an inexpensive, reusable, and environmentally benign clay catalyst. nih.govepa.gov

In the context of (2-chloroquinolin-3-yl)methanol synthesis, a microwave-assisted approach has been demonstrated for the reduction of the precursor, 2-chloroquinoline-3-carbaldehyde. This method utilizes sodium borohydride as the reducing agent and a catalytic amount of Montmorillonite K-10. The reaction proceeds under solvent-free conditions, significantly reducing the environmental impact. The catalyst polarizes the carbonyl group of the aldehyde, facilitating the hydride attack from sodium borohydride. nih.gov This method provides the desired alcohol in good yields with a significantly reduced reaction time compared to conventional heating methods.

| Catalyst | Reaction Conditions | Advantages |

| Montmorillonite K-10 | Microwave irradiation, solvent-free | Rapid reaction, high yields, environmentally friendly, reusable catalyst. nih.govnih.govepa.govharvard.edu |

Zinc oxide (ZnO) nanoparticles have garnered attention as efficient, reusable, and eco-friendly catalysts for various organic transformations, including the synthesis of quinoline derivatives. niscpr.res.innih.govacs.orgresearchgate.net While direct application to the synthesis of (2-chloroquinolin-3-yl)methanol is still an emerging area, the catalytic properties of ZnO nanoparticles in related reactions suggest their potential.

ZnO nanoparticles can act as a Lewis acid catalyst, activating carbonyl groups towards nucleophilic attack. niscpr.res.in For instance, a Zn(OAc)2-catalyzed system using bis(pinacolato)diboron (B136004) (HBpin) as a mild and sustainable reductant has been reported for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. mdpi.com This reaction proceeds with high selectivity and tolerates a wide range of functional groups, including halogens like chloro, which is present in the target molecule. mdpi.com The proposed mechanism involves the coordination of the zinc catalyst to the carbonyl oxygen, enhancing its electrophilicity and facilitating hydride transfer from HBpin.

Another potential green application of ZnO nanoparticles is in photocatalysis. Under UV or sunlight irradiation, ZnO nanoparticles can generate electron-hole pairs that can participate in redox reactions. nih.govmdpi.comresearchgate.netmdpi.comrsc.org This has been primarily explored for the degradation of pollutants, but the photocatalytic reduction of aromatic aldehydes to alcohols is also a feasible and green transformation. rsc.org

| Catalyst | Reductant/Condition | Potential Application for (2-Chloroquinolin-3-yl)methanol Synthesis |

| ZnO Nanoparticles | Bis(pinacolato)diboron (HBpin) | Chemoselective reduction of the aldehyde group, tolerant of the chloro-substituent. mdpi.com |

| ZnO Nanoparticles | UV/Sunlight Irradiation | Photocatalytic reduction of the aldehyde, a green and sustainable approach. rsc.org |

Advanced Synthetic Techniques and Novel Approaches

Beyond the primary synthesis of (2-chloroquinolin-3-yl)methanol, advanced synthetic methods are employed to create a diverse range of derivatives, expanding the chemical space for potential applications. The Mitsunobu reaction stands out as a powerful tool for this purpose.

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often a compound with an acidic proton), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjkchemical.comtestbook.com This reaction is particularly useful for creating C-O, C-N, C-S, and C-C bonds under mild conditions. testbook.com

In the context of (2-chloroquinolin-3-yl)methanol, the Mitsunobu reaction provides an efficient pathway for its derivatization. The hydroxyl group of (2-chloroquinolin-3-yl)methanol can be substituted by various nucleophiles, leading to a wide array of new compounds.

A significant application of the Mitsunobu reaction with (2-chloroquinolin-3-yl)methanol is its regioselective N-alkylation with various nitrogen-containing heterocyclic compounds. epa.govniscpr.res.inresearchgate.net This dehydration reaction proceeds under Mitsunobu conditions, where the alcohol is activated by the PPh3/DEAD system, allowing for nucleophilic attack by the nitrogen atom of the heterocycle. niscpr.res.inresearchgate.net

The reaction mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of PPh3 and DEAD. wikipedia.orgnih.gov This intermediate then protonates the nitrogen heterocycle, and the resulting anion attacks the phosphorus atom. The alcohol, (2-chloroquinolin-3-yl)methanol, then displaces the heterocycle to form an alkoxyphosphonium salt. Finally, the deprotonated nitrogen heterocycle acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to yield the N-alkylated product and triphenylphosphine oxide. organic-chemistry.orgjkchemical.comnih.govacs.org

This strategy has been successfully employed to couple (2-chloroquinolin-3-yl)methanol with heterocycles like quinazolinone and pyrimidone in dry tetrahydrofuran (B95107) (THF). niscpr.res.inresearchgate.net The resulting N-alkylated quinoline derivatives are of interest as potential building blocks for natural product synthesis. niscpr.res.inresearchgate.net

Below is a table summarizing the Mitsunobu reaction for the derivatization of (2-chloroquinolin-3-yl)methanol.

| Reactants | Reagents | Product Type |

| (2-Chloroquinolin-3-yl)methanol, Nitrogen Heterocycles (e.g., Quinazolinone, Pyrimidone) | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), Tetrahydrofuran (THF) | N-alkylated quinoline derivatives. niscpr.res.inresearchgate.net |

Mitsunobu Reaction as a Synthetic Strategy for Derivatives

Role of Triethylamine, Triphenylphosphane, and Diethyl Azodicarboxylate

The combination of triethylamine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) is characteristic of the Mitsunobu reaction, a versatile method in organic synthesis for converting alcohols into a variety of other functional groups. organic-chemistry.orgnih.gov In the context of (2-chloroquinolin-3-yl)methanol, these reagents are typically used not for its direct synthesis, but for its subsequent functionalization.

Specifically, the Mitsunobu reaction allows for the N-alkylation of various N-heterocyclic compounds using (2-chloroquinolin-3-yl)methanol as the alkylating agent. researchgate.net In this process, triphenylphosphine and DEAD activate the hydroxyl group of (2-chloroquinolin-3-yl)methanol, making it a good leaving group. organic-chemistry.org Triethylamine, a base, can facilitate the deprotonation of the N-heterocycle, which then acts as a nucleophile, attacking the activated carbon and displacing the oxygen to form a new C-N bond. researchgate.net This reaction is known for proceeding with an inversion of configuration at the alcohol's stereocenter, a key feature in stereoselective synthesis. nih.gov

The general utility of the Mitsunobu reaction is broad, enabling the formation of esters, phenyl ethers, thioethers, and access to amines through intermediates like phthalimides or azides. organic-chemistry.org The reaction's efficiency relies on the acidic nature of the nucleophile, as the azodicarboxylate must be protonated to avoid side reactions. organic-chemistry.org

Reduction of Nitrile Groups using LiAlH₄

While the direct reduction of a nitrile group to a primary alcohol is not a standard single-step transformation, a multi-step sequence involving the reduction of a nitrile can lead to the formation of (2-chloroquinolin-3-yl)methanol. A plausible pathway begins with 2-chloroquinoline-3-carbonitrile.

First, the nitrile group is reduced to a primary amine, (2-chloroquinolin-3-yl)methanamine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). nih.gov LiAlH₄ is a strong, nucleophilic reducing agent capable of reducing nitriles and amides to amines. masterorganicchemistry.combyjus.com The reduction of the nitrile proceeds via hydride attack on the electrophilic carbon of the nitrile, followed by a second hydride transfer to the imine intermediate, which upon acidic workup yields the primary amine. libretexts.org

Following the formation of (2-chloroquinolin-3-yl)methanamine, a subsequent diazotization reaction followed by hydrolysis can convert the primary amine to the desired primary alcohol, (2-chloroquinolin-3-yl)methanol.

It is more common, however, to synthesize (2-chloroquinolin-3-yl)methanol via the reduction of a corresponding carboxylic acid ester, such as ethyl 2-chloroquinoline-3-carboxylate, using LiAlH₄. masterorganicchemistry.comyoutube.com LiAlH₄ is highly effective at reducing esters to primary alcohols. khanacademy.orglibretexts.org The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org

Formation of Halomethyl Intermediates

(2-Chloroquinolin-3-yl)methanol serves as a crucial starting material for the synthesis of halomethylquinoline derivatives, which are valuable intermediates for further functionalization.

The conversion of the hydroxyl group of (2-chloroquinolin-3-yl)methanol to a chloride is efficiently achieved using thionyl chloride (SOCl₂). libretexts.org This reaction transforms the alcohol into 2-chloro-3-(chloromethyl)quinoline (B1586034). The process is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

The reaction mechanism typically proceeds via an Sₙ2 pathway, especially when a base like pyridine (B92270) is used. libretexts.orgdoubtnut.com The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxide (B78521). The displaced chloride ion then acts as a nucleophile, attacking the carbon atom and leading to the formation of the alkyl chloride with an inversion of stereochemistry. libretexts.org

Table 1: Conversion of (2-Chloroquinolin-3-yl)methanol to Halomethyl Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| (2-Chloroquinolin-3-yl)methanol | Thionyl Chloride (SOCl₂) | 2-chloro-3-(chloromethyl)quinoline | Chlorination |

| (2-Chloroquinolin-3-yl)methanol | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | 2-chloro-3-(bromomethyl)quinoline | Bromination (Appel Reaction) |

For the synthesis of 2-chloro-3-(bromomethyl)quinoline, the Appel reaction is a standard and mild method. organic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol, (2-chloroquinolin-3-yl)methanol, into the corresponding bromide. tcichemicals.comtcichemicals.com

The reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide. wikipedia.org The alcohol then attacks the phosphorus atom, creating an oxyphosphonium intermediate. This step effectively transforms the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by the bromide ion yields the final product, 2-chloro-3-(bromomethyl)quinoline, along with triphenylphosphine oxide as a byproduct. organic-chemistry.orgjk-sci.com This reaction generally proceeds with high yields and under mild conditions. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The reduction of carbonyl and related functional groups is a cornerstone of organic synthesis.

Reaction Mechanisms for Reduction

The reduction of carboxylic acid derivatives, such as esters, to primary alcohols using lithium aluminum hydride (LiAlH₄) is a key transformation for synthesizing compounds like (2-chloroquinolin-3-yl)methanol from precursors like ethyl 2-chloroquinoline-3-carboxylate.

The mechanism for the LiAlH₄ reduction of an ester involves several distinct steps: masterorganicchemistry.comucalgary.ca

Nucleophilic Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. orgosolver.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The alkoxy group (-OR) is eliminated as a leaving group, and the C=O double bond is reformed. This step produces an aldehyde. masterorganicchemistry.comucalgary.ca

Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and rapidly reacts with another equivalent of LiAlH₄. masterorganicchemistry.com A second hydride ion attacks the aldehyde's carbonyl carbon, again forming a tetrahedral intermediate, which is now an alkoxide. ucalgary.ca

Protonation: Finally, an acidic workup (e.g., adding water) is performed to protonate the resulting alkoxide ion, yielding the primary alcohol product. ucalgary.cayoutube.com

This two-hydride addition mechanism explains why esters and carboxylic acids are fully reduced to primary alcohols, bypassing the isolation of the intermediate aldehyde. youtube.comlibretexts.org

Table 2: Summary of Mechanistic Steps in LiAlH₄ Ester Reduction

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by hydride on the ester carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | Collapse of the intermediate, eliminating the alkoxy group. | Aldehyde |

| 3 | Nucleophilic attack by a second hydride on the aldehyde carbonyl. | Alkoxide of the primary alcohol |

| 4 | Protonation during aqueous workup. | Primary Alcohol |

Mechanisms of Mitsunobu Alkylation

The Mitsunobu reaction stands as a cornerstone in organic synthesis for the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and nitrogen-containing compounds. This reaction typically proceeds with a net inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereospecific transformations. The alkylation of (2-Chloroquinolin-3-yl)methanol using Mitsunobu conditions involves its reaction with a nucleophile in the presence of a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The generally accepted mechanism of the Mitsunobu reaction can be broken down into several key steps. organic-chemistry.orgnih.gov While specific in-depth mechanistic studies exclusively on (2-Chloroquinolin-3-yl)methanol are not extensively documented in the reviewed literature, the reaction is understood to follow this established pathway. The process is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, which generates a betaine intermediate. This highly reactive species then deprotonates the acidic nucleophile, forming an ion pair. Subsequently, the alcohol, in this case (2-Chloroquinolin-3-yl)methanol, is activated by the phosphonium salt, leading to the formation of an oxyphosphonium intermediate. This intermediate serves to convert the hydroxyl group into a good leaving group. The final step involves the nucleophilic attack of the deprotonated nucleophile on the carbon bearing the oxyphosphonium group, proceeding via an Sₙ2 mechanism. organic-chemistry.orgnih.gov This backside attack results in the displacement of triphenylphosphine oxide and the formation of the alkylated product with an inversion of configuration if the alcohol is chiral.

In the context of (2-Chloroquinolin-3-yl)methanol, a primary alcohol, the focus of mechanistic investigation often shifts to regioselectivity, particularly when the nucleophile possesses multiple potential sites for alkylation, as is the case with many N-heterocyclic compounds. Research by Roopan, Khan, and Jin has demonstrated the regioselective N-alkylation of (2-Chloroquinolin-3-yl)methanol with various N-heterocyclic compounds under Mitsunobu conditions. epa.govresearchgate.net Their work suggests a clear preference for alkylation on the nitrogen atom of the heterocyclic nucleophiles.

A proposed mechanism for the reaction of (2-Chloroquinolin-3-yl)methanol with an N-heterocyclic compound, such as a substituted quinazolinone, begins with the activation of the alcohol by the PPh₃-DEAD adduct. The heterocyclic nucleophile is deprotonated by the betaine, and the resulting nucleophilic nitrogen atom then attacks the activated methylene (B1212753) carbon of the (2-chloroquinolin-3-yl)methyl moiety. researchgate.net

The reaction conditions for these transformations are typically carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature. epa.govresearchgate.net The success and yield of the reaction can be influenced by the pKa of the N-heterocyclic nucleophile. organic-chemistry.org Generally, nucleophiles with a pKa of less than 15 are suitable for the Mitsunobu reaction. organic-chemistry.org

The following tables summarize the research findings from the N-alkylation of (2-Chloroquinolin-3-yl)methanol with various N-heterocyclic compounds, showcasing the types of products formed and their respective yields.

Derivatization Strategies and Functional Group Transformations

Alkylation and Arylation Reactions

Alkylation and arylation at the nitrogen and oxygen atoms of molecules are fundamental transformations in organic synthesis. In the context of (2-Chloroquinolin-3-yl)methanol, these reactions provide pathways to novel derivatives with modified electronic and steric properties.

The nitrogen atom in various heterocyclic compounds can be alkylated using (2-Chloroquinolin-3-yl)methanol as the alkylating agent. This process has been successfully applied to several N-heterocycles, including quinazolinone, pyrimidone, and 2-oxoquinoline. researchgate.netepa.gov A notable method for achieving this transformation is the Mitsunobu reaction, which utilizes reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.netepa.gov

A key aspect of the N-alkylation of ambident nucleophiles, such as some N-heterocyclic compounds, is regioselectivity—the preference for alkylation at one nitrogen atom over another or at an oxygen atom. Studies have shown that the N-alkylation of various N-heterocyclic compounds with (2-chloroquinolin-3-yl)methanol can proceed with high regioselectivity. researchgate.net For instance, the reaction of 4(3H)-pyrimidone with (2-chloroquinolin-3-yl)methanol can be directed to occur specifically at the nitrogen atom. researchgate.net

To enhance the efficiency and selectivity of N-alkylation reactions, catalytic methods have been explored. Iron nanoparticles have emerged as an effective catalyst for the regioselective N-alkylation of 4(3H)-pyrimidone with electrophiles like 2-chloro-3-(chloromethyl)quinolines. researchgate.net This approach involves the use of a base, such as potassium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO) under reflux conditions, leading to the formation of the corresponding N-alkylated products. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| (2-Chloroquinolin-3-yl)methanol | Quinazolinone | DEAD, TPP, THF | N-((2-chloroquinolin-3-yl)methyl)quinazolinone | researchgate.net |

| (2-Chloroquinolin-3-yl)methanol | Pyrimidone | DEAD, TPP, THF | N-((2-chloroquinolin-3-yl)methyl)pyrimidone | researchgate.net |

| (2-Chloroquinolin-3-yl)methanol | 2-Oxoquinoline | DEAD, TPP, THF | 1-((2-chloroquinolin-3-yl)methyl)quinolin-2(1H)-one | researchgate.net |

| 4(3H)-Pyrimidone | 2-Chloro-3-(chloromethyl)quinoline (B1586034) | Fe nanoparticles, KOH, DMSO | 3-((2-chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one | researchgate.net |

The hydroxyl group of (2-Chloroquinolin-3-yl)methanol is also a prime site for derivatization through O-alkylation, leading to the formation of various ethers.

The synthesis of (2-chloroquinolin-3-yl)methyl ethers can be achieved through various methods. One approach involves the reaction of (2-Chloroquinolin-3-yl)methanol with suitable alkyl or aryl halides in the presence of a base.

Similar to N-alkylation, regioselectivity is a critical consideration in O-alkylation, especially when the substrate contains multiple potential alkylation sites. Silver nanoparticles have been demonstrated to be an effective catalyst for the regioselective O-alkylation of cyclic amides. researchgate.net For example, the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO under reflux conditions yields the O-alkylated product, 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone, with high selectivity. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one | 2-Chloro-3-(chloromethyl)quinoline | Silver nanoparticles | 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone | researchgate.net |

O-Alkylation and Ether Formation

Esterification and Amidation Reactions

The primary alcohol functionality of (2-chloroquinolin-3-yl)methanol is readily converted into esters and amides through reactions with appropriate acylating agents. These reactions are fundamental in modifying the molecule's polarity, steric bulk, and potential biological interactions.

The acetylation of (2-chloroquinolin-3-yl)methanol to produce (2-chloroquinolin-3-yl)methyl acetate (B1210297) is a straightforward esterification. This reaction is typically achieved by treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and catalyze the reaction.

A general procedure involves dissolving (2-chloroquinolin-3-yl)methanol in a suitable solvent, such as dichloromethane (B109758) or pyridine itself, followed by the addition of the acetylating agent. The reaction mixture is stirred, often at room temperature, until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Table 1: Synthesis of (2-chloroquinolin-3-yl)methyl acetate

| Reactant | Reagent | Catalyst/Solvent | Product |

|---|

Similarly, benzoate (B1203000) esters of (2-chloroquinolin-3-yl)methanol can be synthesized to introduce an aromatic acyl group. The most common method for this transformation is the Schotten-Baumann reaction, which involves treating the alcohol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine in a non-aqueous solvent.

This reaction yields (2-chloroquinolin-3-yl)methyl benzoate, a derivative that incorporates a bulkier and more lipophilic benzoyl group. The selection of substituted benzoyl chlorides allows for the introduction of a wide range of functionalities onto the aromatic ring of the benzoate moiety, further diversifying the chemical space accessible from the parent alcohol.

Table 2: Synthesis of (2-chloroquinolin-3-yl)methyl benzoate

| Reactant | Reagent | Conditions | Product |

|---|

Halogenation and Interconversion of Halides

The conversion of the primary hydroxyl group to a halide is a crucial transformation, as the resulting halomethylquinoline serves as a highly reactive intermediate for subsequent nucleophilic substitution reactions.

The hydroxyl group of (2-chloroquinolin-3-yl)methanol can be replaced by a chlorine atom to form 2-chloro-3-(chloromethyl)quinoline. A common and effective reagent for this conversion is thionyl chloride (SOCl₂). The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion. Often, the reaction is performed neat or in an inert solvent like chloroform (B151607) or dichloromethane. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent.

Table 3: Chlorination of (2-chloroquinolin-3-yl)methanol

| Reactant | Reagent | Solvent | Product |

|---|

For the synthesis of the corresponding bromo-derivative, 3-(bromomethyl)-2-chloroquinoline, several brominating agents can be employed. Phosphorus tribromide (PBr₃) is a classic and effective choice for converting primary alcohols to alkyl bromides. masterorganicchemistry.combyjus.com The reaction is typically carried out in an aprotic solvent.

Alternatively, the Appel reaction provides a milder method for this transformation. organic-chemistry.orgwikipedia.org This reaction involves the use of carbon tetrabromide (CBr₄) in conjunction with triphenylphosphine (PPh₃). The alcohol is converted in situ into a phosphonium (B103445) salt, which is then displaced by the bromide ion in an Sₙ2 reaction, yielding the desired alkyl bromide and triphenylphosphine oxide as a byproduct. beilstein-journals.orgnih.gov

Table 4: Bromination of (2-chloroquinolin-3-yl)methanol

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| (2-Chloroquinolin-3-yl)methanol | Phosphorus Tribromide (PBr₃) | Diethyl ether | 3-(Bromomethyl)-2-chloroquinoline |

Thioether Formation

The halogenated derivatives, 2-chloro-3-(chloromethyl)quinoline and 3-(bromomethyl)-2-chloroquinoline, are excellent electrophiles for the synthesis of thioethers. The benzylic-like halide is readily displaced by sulfur nucleophiles, such as thiols, in a nucleophilic substitution reaction.

This reaction is typically performed by treating the chloromethyl or bromomethyl derivative with a chosen thiol (e.g., thiophenol or an alkyl thiol) in the presence of a base. The base, such as potassium carbonate or sodium ethoxide, serves to deprotonate the thiol, generating the more nucleophilic thiolate anion. The reaction is generally conducted in a polar aprotic solvent like DMF or acetone (B3395972) to facilitate the Sₙ2 substitution. This strategy allows for the attachment of a wide variety of sulfur-containing moieties to the quinoline (B57606) scaffold. For instance, reaction with potassium thioacetate (B1230152) can be used to install a protected thiol group, which can be later deprotected to yield the corresponding thiol.

Table 5: Synthesis of Thioether Derivatives

| Reactant | Reagent | Base / Solvent | Product Example |

|---|---|---|---|

| 2-Chloro-3-(chloromethyl)quinoline | Thiophenol | Potassium Carbonate / DMF | ((2-Chloroquinolin-3-yl)methyl)(phenyl)sulfane |

| 3-(Bromomethyl)-2-chloroquinoline | Ethanethiol | Sodium Ethoxide / Ethanol (B145695) | ((2-Chloroquinolin-3-yl)methyl)(ethyl)sulfane |

Reaction with 1H-benzo[d]imidazole-2-thiol

The reaction between (2-chloroquinolin-3-yl)methanol and 1H-benzo[d]imidazole-2-thiol is a significant pathway for creating complex heterocyclic structures that fuse the quinoline and benzimidazole (B57391) moieties through a flexible thioether linkage. This C-S bond formation is typically achieved by activating the hydroxyl group of the methanol (B129727) substituent.

Direct S-alkylation of 1H-benzo[d]imidazole-2-thiol with (2-chloroquinolin-3-yl)methanol under basic conditions is not straightforward because the hydroxyl group is a poor leaving group. Therefore, a two-step approach is commonly employed. First, the alcohol is converted into a more reactive intermediate with a better leaving group, such as (2-chloroquinolin-3-yl)methyl chloride. This is typically accomplished by treating the alcohol with an agent like thionyl chloride (SOCl₂). researchgate.net

In the second step, the resulting alkyl chloride is reacted with 1H-benzo[d]imidazole-2-thiol in the presence of a base. The base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the thiol group of the benzimidazole, forming a highly nucleophilic thiolate anion. asianpubs.org This anion then displaces the chloride ion from the (2-chloroquinolin-3-yl)methyl chloride in a classic Williamson thioether synthesis to yield the final product, 2-(((2-chloroquinolin-3-yl)methyl)thio)-1H-benzo[d]imidazole. researchgate.netasianpubs.org

Table 1: Two-Step Base-Promoted Synthesis of 2-(((2-chloroquinolin-3-yl)methyl)thio)-1H-benzo[d]imidazole

| Step | Starting Materials | Reagents/Catalyst | Solvent | Typical Conditions | Product |

| 1 | (2-Chloroquinolin-3-yl)methanol | Thionyl Chloride (SOCl₂) | DCM, Chloroform | Room Temperature | (2-Chloroquinolin-3-yl)methyl chloride |

| 2 | (2-Chloroquinolin-3-yl)methyl chloride, 1H-benzo[d]imidazole-2-thiol | NaOH or K₂CO₃ | DMF, DMSO | Room Temperature to 80 °C | 2-(((2-Chloroquinolin-3-yl)methyl)thio)-1H-benzo[d]imidazole |

Modern synthetic methodologies seek to improve efficiency and reduce waste by enabling direct coupling reactions. While a specific reaction between (2-chloroquinolin-3-yl)methanol and 1H-benzo[d]imidazole-2-thiol using copper nanoparticles on carbon microspheres has not been explicitly documented, this catalytic system represents a promising strategy for such transformations. Copper nanoparticle-based catalysts are known to facilitate C-S cross-coupling reactions directly from alcohols and thiols, avoiding the need for a pre-activation step to convert the alcohol to a halide.

The proposed mechanism involves the adsorption of both the alcohol and the thiol onto the surface of the copper nanoparticles. The catalyst facilitates the activation of the C-O bond of the alcohol, enabling a nucleophilic attack by the thiol and subsequent elimination of a water molecule to form the C-S bond. This approach is advantageous as it offers a more atom-economical and environmentally benign pathway.

Table 2: Proposed Conditions for Nanoparticle-Catalyzed Synthesis

| Starting Materials | Catalyst | Solvent | Typical Conditions | Product |

| (2-Chloroquinolin-3-yl)methanol, 1H-benzo[d]imidazole-2-thiol | Copper Nanoparticles on Carbon Microspheres (Cu/C) | Toluene, Xylene | Reflux, Inert Atmosphere | 2-(((2-Chloroquinolin-3-yl)methyl)thio)-1H-benzo[d]imidazole |

Other Functional Group Interconversions (e.g., Oxidation, Reduction)

The hydroxymethyl group of (2-chloroquinolin-3-yl)methanol is readily interconverted with the corresponding aldehyde, which is a key synthetic intermediate for a vast number of more complex quinoline derivatives. nih.govresearchgate.net

Oxidation: The primary alcohol of (2-chloroquinolin-3-yl)methanol can be oxidized to form 2-chloroquinoline-3-carbaldehyde (B1585622). nih.gov This transformation is a fundamental step in synthetic pathways that require an electrophilic carbonyl group for subsequent reactions like condensation, reductive amination, or Wittig reactions. Standard oxidizing agents for converting primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations, are applicable. Further oxidation of the intermediate aldehyde can yield 2-chloroquinoline-3-carboxylic acid. nih.gov

Reduction: Conversely, (2-chloroquinolin-3-yl)methanol is most commonly synthesized via the reduction of 2-chloroquinoline-3-carbaldehyde. researchgate.netresearchgate.net This reaction is a staple in organic synthesis, providing access to the alcohol from the readily available aldehyde precursor, which is often prepared through the Vilsmeier-Haack reaction. rroij.comijsr.net The reduction is typically achieved with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. researchgate.netnih.gov

Table 3: Oxidation and Reduction of the 3-Position Substituent

| Transformation | Starting Material | Reagents/Conditions | Product |

| Oxidation | (2-Chloroquinolin-3-yl)methanol | Pyridinium Chlorochromate (PCC) in DCM | 2-Chloroquinoline-3-carbaldehyde |

| Reduction | 2-Chloroquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) in Methanol | (2-Chloroquinolin-3-yl)methanol |

| Oxidation | 2-Chloroquinoline-3-carbaldehyde | Silver Nitrite (AgNO₂), NaOH; or Iodine, K₂CO₃ nih.gov | 2-Chloroquinoline-3-carboxylic acid or its ester |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of (2-Chloroquinolin-3-yl)methanol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. Splitting patterns, or multiplicities, arise from the interactions between neighboring protons (spin-spin coupling), providing valuable information about the connectivity of the carbon skeleton.

While specific spectral data can vary slightly depending on the solvent and instrument frequency, a representative interpretation of the ¹H NMR spectrum is as follows:

Aromatic Protons: The protons on the quinoline (B57606) ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. Their exact chemical shifts and coupling constants depend on their position on the bicyclic system and the electronic effects of the chloro and hydroxymethyl substituents.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group attached to the quinoline ring and the hydroxyl group are chemically equivalent and typically appear as a singlet. However, depending on the solvent and temperature, this signal can sometimes be a doublet if there is coupling to the hydroxyl proton.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is often variable and can appear over a wide range of the spectrum. Its signal can be broadened due to chemical exchange.

Table 1: Representative ¹H NMR Data for (2-Chloroquinolin-3-yl)methanol Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| (7-chloro-2-methyl-4-phenylquinolin-3-yl)(3-methyloxiran-2-yl)methanone | DMSO-d₆ | 0.97 (d, J = 5.04 Hz, 3H), 2.60-2.65 (m, 4H), 3.41 (d, J = 1.80 Hz, 1H), 7.29-7.32 (m, 1H), 7.42-7.44 (m, 1H), 7.51-7.62 (m, 5H), 8.10 (d, J = 2.04 Hz, 1H) | rsc.org |

| 4-(4-chlorophenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 2.64 (s, 3H), 7.25 (d, J = 8.95 Hz, 1H ), 7.34-7.40 (m, 3H), 7.48-7.57 (m, 3H), 7.91 (d, J = 1.9 Hz, 2H), 9.03 (s, 1H) | rsc.org |

| 4-(4-bromophenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 2.63 (s, 3H), 7.24 (d, J = 8.16 Hz, 1H ), 7.31-7.38 (m, 3H), 7.48-7.52 (m, 1H), 7.74 (d, J = 8.32 Hz, 2H), 7.88 (d, J = 8.16 Hz, 2H),, 9.03 (s, 1H) | rsc.org |

| 4-(4-methoxyphenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 2.63 (s, 3H), 3.86 (s, 3H), 7.10-7.14 (m, 2H), 7.27- 7.38 (m, 4H), 7.46-7.51 (m, 1H), 7.87-7.89 (m, 1H), 8.82 (s, 1H) | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.

For (2-Chloroquinolin-3-yl)methanol, the ¹³C NMR spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., sp², sp³) and its electronic environment.

Aromatic Carbons: The carbon atoms of the quinoline ring typically resonate in the downfield region of the spectrum, usually between δ 120 and 150 ppm. The carbon atom bearing the chlorine atom (C2) would be expected to be significantly downfield due to the deshielding effect of the halogen.

Methylene Carbon (-CH₂OH): The sp³-hybridized carbon of the methylene group would appear in the upfield region of the spectrum, typically between δ 50 and 70 ppm.

Table 2: Representative ¹³C NMR Data for (2-Chloroquinolin-3-yl)methanol Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| (7-chloro-2-methyl-4-phenylquinolin-3-yl)(3-methyloxiran-2-yl)methanone | DMSO-d₆ | 17.55 (CH₃), 24.02 (CH₃), 56.94 (CH), 60.15 (CH) | rsc.org |

| 4-(4-chlorophenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 21.79 (CH₃), 126.66 (CH), 126.77 (C & CH), 127.29 (CH), 128.58 (CH), 129.11 (2×CH), 129.27 (C), 130.80 (C & 2×CH), 133.77 (C), 142.83 (C), 146.37 (C), 154.68 (C) | rsc.org |

| 4-(4-bromophenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 21.69 (CH₃), 121.87 (C), 124.38 (CH), 126.40 (CH), 126.45 (CH), 127.66 (C), 127.78 (C), 128.76 (CH), 132.04 (2×CH), 133.13 (2×CH), 133.55 (C), 142.51 (C), 145.95 (C), 153.02 (C) | rsc.org |

| 4-(4-methoxyphenyl)-2-methylquinolin-3-ol | DMSO-d₆ | 21.69 (CH₃), 55.61 (CH₃), 114.54 (2×CH), 124.73 (CH), 126.00 (C), 126.13 (CH), 126.21 (CH), 128.31 (C), 128.67 (CH), 128.84 (C), 132.09 (2×CH), 142.62 (C), 146.14 (C), 152.88 (C), 159.41 (C) | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For (2-Chloroquinolin-3-yl)methanol, the key characteristic absorption bands would be:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic quinoline ring are typically observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene group appear in the region of 2950-2850 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to several absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the range of 1050-1000 cm⁻¹. docbrown.info

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, usually below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for (2-Chloroquinolin-3-yl)methanol and Related Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| O-H Stretch (Alcohol) | 3400-3200 (broad, strong) | docbrown.info |

| C-H Stretch (Aromatic) | >3000 | rsc.org |

| C-H Stretch (Aliphatic) | ~2900 | docbrown.info |

| C=C and C=N Stretches (Quinoline Ring) | 1600-1450 | rsc.org |

| C-O Stretch (Primary Alcohol) | 1075-1000 | docbrown.info |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

For (2-Chloroquinolin-3-yl)methanol (C₁₀H₈ClNO), the expected monoisotopic mass is approximately 193.0294 g/mol . nih.gov In the mass spectrum, the molecular ion peak [M]⁺ would be observed at this m/z value. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of a hydroxyl radical (•OH), a chloromethyl radical (•CH₂Cl), or other small neutral molecules.

HRMS data for related compounds have been reported, confirming their elemental compositions. For instance, the HRMS (ESI) for 4-(4-chlorophenyl)-2-methylquinolin-3-ol was calculated as 270.0686 for [M+H]⁺ and found to be 270.0677. rsc.org Similarly, for 4-(4-bromophenyl)-2-methylquinolin-3-ol, the calculated value for [M+H]⁺ was 314.0181 and the found value was 314.0184. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the packing of molecules in the crystal lattice.

The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol, a closely related derivative, reveals that the molecule is nearly planar. nih.gov In the solid state, molecules are linked into chains through O-H···O hydrogen bonds. nih.gov The crystal structure of (2-chloro-6-methylquinolin-3-yl)methanol also shows molecules linked by O-H···O hydrogen bonds, forming C(2) chains. researchgate.net

The solid-state architecture of (2-Chloroquinolin-3-yl)methanol and its derivatives is significantly influenced by non-covalent interactions, leading to the formation of supramolecular assemblies.

Hydrogen Bonding: In the crystal structures of related compounds, O-H···N and O-H···O hydrogen bonds are prominent. nih.govnih.gov For instance, in some derivatives, molecules are linked into chains via O-H···N hydrogen bonds. nih.gov In others, O-H···O hydrogen bonds lead to the formation of chains. nih.gov

π-π Stacking Interactions: The planar quinoline rings can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion. These interactions contribute to the stability of the crystal packing. Centroid-centroid distances of around 3.661 Å and 3.713 Å have been observed in related structures. nih.govresearchgate.net

C-H···π Interactions: Weak C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in stabilizing the crystal structure. nih.gov

Hydrogen Bonding and π–π Stacking Interactions

The crystal structure of (2-Chloroquinolin-3-yl)methanol is significantly influenced by a network of intermolecular forces, primarily hydrogen bonds and π–π stacking interactions. Analysis of its crystal structure, identified in the Cambridge Structural Database with the deposition number 705547, reveals the presence of specific intermolecular contacts that dictate the molecular packing. researchgate.netnih.gov

In the crystalline state, molecules of (2-Chloroquinolin-3-yl)methanol are engaged in O–H···N hydrogen bonds. researchgate.net This interaction occurs between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. In addition to this primary hydrogen bond, weaker C–H···O and C–H···π interactions are also observed, which contribute to the formation of molecular dimers. researchgate.net These non-covalent bonds play a crucial role in the stabilization of the crystal lattice. The interplay of these forces results in a defined supramolecular architecture.

Conformational Analysis in Solid State

The solid-state conformation of (2-Chloroquinolin-3-yl)methanol, as determined by single-crystal X-ray diffraction, provides a detailed picture of its molecular geometry. The quinoline core is essentially planar, a common feature for such aromatic systems. The methanol (B129727) substituent at the 3-position of the quinoline ring exhibits a specific orientation relative to the ring system.

The molecular structure, as depicted in crystallographic studies, shows the spatial arrangement of the chloro and methanol substituents. This fixed conformation in the solid state is a direct consequence of the intermolecular forces, particularly the hydrogen bonding and π-π stacking, which lock the molecules into an ordered, repeating pattern within the crystal. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For (2-Chloroquinolin-3-yl)methanol, with the molecular formula C₁₀H₈ClNO, the theoretical elemental composition can be calculated from its atomic constituents. nih.govnih.gov Experimental values, which are determined through combustion analysis, are typically reported alongside the calculated values to confirm the purity and identity of a synthesized compound. While the theoretical percentages are constant, the experimentally "found" values can vary slightly due to experimental error. The following table outlines the calculated elemental composition of (2-Chloroquinolin-3-yl)methanol.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 62.03% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.17% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.24% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.26% |

| Total | 193.633 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. This approach is instrumental in predicting a wide range of molecular properties.

Optimized Molecular Structure and Vibrational Assignments

A DFT optimization would determine the lowest energy, most stable three-dimensional arrangement of atoms in (2-Chloroquinolin-3-yl)methanol. This would provide precise bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations would predict the molecule's infrared and Raman spectra, with each vibrational mode assigned to specific atomic motions, such as stretching, bending, or wagging. No published data for these calculations on the target molecule are available.

Charge Delocalization and Hyperconjugative Interactions (NBO analysis)

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. For (2-Chloroquinolin-3-yl)methanol, this analysis would reveal the electronic interactions between the quinoline (B57606) ring, the chloro substituent, and the methanol (B129727) group. However, specific NBO analysis data for this compound has not been found in the literature.

Fukui Functions for Chemical Reactivity

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density with respect to a change in the total number of electrons, these functions identify which atoms are most susceptible to attack. A study of (2-Chloroquinolin-3-yl)methanol would map these reactive regions, offering insights into its chemical behavior. This specific analysis has not been published.

Linear and First-Order Polarizability, NLO, and Thermodynamic Properties

DFT calculations can predict the linear polarizability (α) and the first-order hyperpolarizability (β), which are measures of a molecule's response to an external electric field and are crucial for determining its nonlinear optical (NLO) properties. Materials with significant NLO properties have applications in optoelectronics. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated as a function of temperature. No such computational data are available for (2-Chloroquinolin-3-yl)methanol.

Molecular Electrostatic Potential (MEP) and HOMO-LUMO Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A comprehensive study would include visualizations of the MEP surface and the HOMO/LUMO orbitals, along with their energy values, but this is not available for (2-Chloroquinolin-3-yl)methanol.

Multi-Wavefunction Analysis (ELF, LOL)

Multi-wavefunction analysis, encompassing tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), is employed to visualize and understand the electron distribution and chemical bonding within a molecule. These methods provide a detailed topological analysis of electron density.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are crucial for identifying regions in molecular space where there is a high probability of finding an electron pair. researchgate.net Both functions are related to the kinetic energy density and help in the study of covalent bonds. researchgate.net In ELF and LOL maps, different colors are used to represent the degree of electron localization; red typically indicates areas of high localization (like covalent bonds and lone pairs), while blue signifies regions of low localization or electron depletion. researchgate.net

While direct ELF and LOL analyses for (2-Chloroquinolin-3-yl)methanol were not detailed in the provided search results, a study on the closely related precursor molecule, 2-chloroquinoline-3-carboxaldehyde, utilized these techniques. nih.gov Such analyses are critical for understanding the electronic structure and bonding characteristics, which fundamentally influence the molecule's reactivity and interaction capabilities. researchgate.netnih.gov

MP2 Level Calculations

Møller–Plesset perturbation theory of the second order (MP2) is a high-level ab initio quantum chemistry method used to obtain accurate molecular geometries and energies by incorporating electron correlation effects. A comparative study on the quinoline nucleus, the core structure of (2-Chloroquinolin-3-yl)methanol, utilized the MP2 method alongside Density Functional Theory (DFT). researchgate.net This research focused on obtaining the optimized geometries, charge distributions, and energies of quinoline and its derivative, chlorquinaldol. researchgate.net The application of MP2 level calculations provides a reliable theoretical benchmark for understanding the structural and energetic properties of these heterocyclic compounds. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery for predicting ligand-target interactions and binding affinities.

Ligand-Protein Interactions and Binding Energy Analysis

Understanding the interactions between a small molecule (ligand) and a biological macromolecule (protein) is central to rational drug design. These interactions are driven by various forces, including hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.govnih.gov The strength of these interactions is quantified by the binding energy, where a more negative value (e.g., in kcal/mol) indicates a stronger and more stable interaction. researchgate.netresearchgate.net

Molecular docking simulations are performed to analyze these interactions. For instance, a docking study on 2-chloroquinoline-3-carboxaldehyde, a related compound, was conducted to understand its biological functions by analyzing minimum binding energy and hydrogen bond interactions with a target protein. nih.gov The binding affinity is a critical parameter, with a negative Gibbs free energy of binding (ΔG) suggesting an energetically favorable interaction, often driven by a negative enthalpy change (ΔH). researchgate.netnih.gov

Table 1: Common Types of Ligand-Protein Interactions

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). N–H···O interactions are particularly frequent. nih.gov |

| Hydrophobic Interactions | Occur between nonpolar groups in an aqueous environment and are a major driving force for ligand binding and protein folding. nih.gov |

| π-Stacking | Non-covalent interactions between aromatic rings. Can be face-to-face or edge-to-face. nih.gov |

| Salt Bridges | Electrostatic interactions between oppositely charged groups, such as a positively charged nitrogen and a negatively charged oxygen. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Identification of Potential Molecular Targets (e.g., AChBP, AChE)

A primary goal of molecular docking is to identify potential protein targets for a given compound. For quinoline-based structures, enzymes like Acetylcholinesterase (AChE) and related proteins such as Acetylcholine Binding Protein (AChBP) are often investigated as potential targets due to their roles in neurodegenerative diseases. While these are known targets for other quinoline derivatives, specific docking studies of (2-Chloroquinolin-3-yl)methanol against AChBP or AChE were not identified in the search results.

Homology Modeling

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known experimental structure of a homologous protein (the "template") to predict the structure of the target protein. The resulting model can then be used in molecular docking simulations to study ligand interactions. This approach is a standard practice in computational drug discovery, though specific applications involving a target for (2-Chloroquinolin-3-yl)methanol were not found in the provided results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity (or another property) of a set of compounds. researchgate.net These models are widely used to predict the activity of new, untested compounds, thereby reducing the time and cost associated with drug development and toxicity testing. nih.gov

A QSAR study was conducted to predict the acute toxicity (median lethal dose, LD50) of derivatives of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone. researchgate.netcrpsonline.com This research illustrates the application of QSAR in toxicology, where computational models can estimate the potential harm of chemical substances. researchgate.net The study employed various QSAR methodologies to evaluate the LD50 values in rats upon oral exposure. researchgate.netcrpsonline.com The development of robust QSAR models relies on statistical validation to ensure their predictive power. researchgate.netmdpi.com

Table 2: QSAR Methodologies Used for Toxicity Prediction of (2-Chloroquinolin-3-yl) Derivatives

| QSAR Methodology | Description |

| Hierarchical Clustering | A method of cluster analysis which seeks to build a hierarchy of clusters. researchgate.netcrpsonline.com |

| FDA MDL Model | A model utilized by the Food and Drug Administration for toxicity prediction. researchgate.netcrpsonline.com |

| Nearest Neighbor | An instance-based learning algorithm where the function is only approximated locally and all computation is deferred until function evaluation. researchgate.netcrpsonline.com |

| Consensus Model | An approach that combines the predictions from multiple different models to arrive at a final, more robust prediction. researchgate.netcrpsonline.com |

Correlation of Structural Features with Biological Activity

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of the quinoline scaffold, including those related to (2-Chloroquinolin-3-yl)methanol, computational models such as Quantitative Structure-Activity Relationship (QSAR) have been instrumental.

Research on various quinoline derivatives has revealed key structural features that modulate their biological effects, particularly in the context of antimalarial activity. researchgate.netnih.gov Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for large datasets of quinoline compounds to map the favorable and unfavorable characteristics for bioactivity. researchgate.net

SAR analysis of quinoline-furanone hybrids has shown that halogen substitutions, such as the chlorine atom present in (2-Chloroquinolin-3-yl)methanol, can enhance antimalarial activity. researchgate.net Conversely, the presence of strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) at other positions can lead to diminished activity. researchgate.net Furthermore, the incorporation of bulkier aromatic substitutions has been found to be favorable for antimalarial efficacy and inhibition of specific parasitic enzymes like lactate dehydrogenase (LDH). researchgate.net These computational models suggest that both the electronic properties and the steric bulk of substituents on the quinoline core are crucial determinants of biological function. nih.gov

| Structural Feature/Modification | Impact on Biological Activity | Supporting Evidence |

|---|---|---|

| Halogen Substitutions (e.g., -Cl, -Br) | Enhances antimalarial activity | SAR analysis of quinoline-furanone hybrids researchgate.net |

| Strong Electron-Withdrawing Groups (e.g., -NO2) | Diminished activity | Observed in SAR studies researchgate.net |

| Strong Electron-Donating Groups (e.g., -OH) | Diminished activity | Observed in SAR studies researchgate.net |

| Bulky Substituents | Favorable for activity and enzyme inhibition | CoMFA/CoMSIA steric contour maps; SAR researchgate.netresearchgate.net |

| Increased Lipophilicity (e.g., via -F, -Cl) | Contributes positively to activity | Analysis of 2D-QSAR descriptors nih.gov |

| Hydrogen-Bonding Acceptors (e.g., -N) | Contributes positively to activity | Analysis of 2D-QSAR descriptors nih.gov |

Predictive Modeling for Derivatives

Predictive modeling, utilizing computational tools, is a cornerstone of modern drug discovery, enabling the design of novel derivatives with potentially superior activity before their actual synthesis. For quinoline-based compounds, various QSAR models have been developed and validated to predict their inhibitory activity against targets such as the Plasmodium falciparum 3D7 strain, the causative agent of malaria. nih.govresearchgate.net

These models are built using large databases of compounds with known biological activities and a wide range of structural variations. nih.gov Statistical validation is crucial, with metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_test) being used to assess the model's robustness and predictive power. mdpi.com For a model to be considered reliable, it must meet stringent statistical criteria (e.g., q² > 0.5, r²_test > 0.6). nih.govmdpi.com

Once validated, these models can be used to screen virtual libraries of novel, unsynthesized derivatives of (2-Chloroquinolin-3-yl)methanol. By calculating the predicted activity of these virtual compounds, researchers can prioritize the synthesis of candidates that are most likely to exhibit high potency. mdpi.com This in-silico approach significantly reduces the time and cost associated with the traditional trial-and-error methods of drug development. nih.gov Furthermore, predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often employed to ensure that newly designed compounds also possess favorable pharmacokinetic profiles. researchgate.net

| Modeling Technique | Description | Key Statistical Validation Metrics |

|---|---|---|

| 2D-QSAR | Correlates 2D structural descriptors (e.g., molecular weight, lipophilicity) with biological activity. nih.gov | r²_test ≈ 0.845 nih.gov |

| 3D-QSAR (CoMFA) | Uses 3D molecular fields (steric, electrostatic) to relate structure to activity. researchgate.netmdpi.com | q² > 0.7, r²_pred > 0.7 mdpi.com |

| 3D-QSAR (CoMSIA) | Similar to CoMFA but includes additional fields like hydrophobic, H-bond donor, and H-bond acceptor. researchgate.netmdpi.com | q² > 0.7, r²_pred > 0.7 mdpi.com |

| Molecular Docking | Predicts the binding orientation of a molecule to a biological target to estimate binding affinity. mdpi.com | Docking Score (e.g., kcal/mol) mdpi.com |

| ADME Prediction | Predicts the pharmacokinetic properties of a compound. researchgate.net | Various property-specific metrics |

Conformational Analysis in Gas Phase and Matrix Isolation

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Studying molecules in the gas phase or using the matrix isolation technique provides an ideal environment for characterizing these conformers. uc.pt

The matrix isolation method involves trapping molecules from the gas phase into a cryogenic matrix of an inert gas, such as argon or nitrogen, at temperatures near absolute zero. uc.pt Under these conditions, the rotational and translational motions of the trapped molecule are quenched, and chemical processes with significant activation barriers are prevented. uc.pt This allows for the stabilization and spectroscopic study of individual conformers, even those that are metastable or present in low abundance at room temperature. nih.gov Fourier-transform infrared (FT-IR) spectroscopy is commonly coupled with this technique, as the vibrational spectra of the isolated molecules are sharp and well-resolved, facilitating the identification of different conformational structures. nih.govresearchgate.net

Syn and Anti Conformers

For (2-Chloroquinolin-3-yl)methanol, rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the quinoline ring at the C3 position gives rise to different conformers. The relative orientation of the hydroxyl (-OH) group with respect to the substituent at the C2 position (the chlorine atom) is of particular interest.

Two principal conformers can be postulated:

Syn-conformer: The hydroxyl group is oriented towards the chlorine atom at the C2 position.

Anti-conformer: The hydroxyl group is oriented away from the chlorine atom.